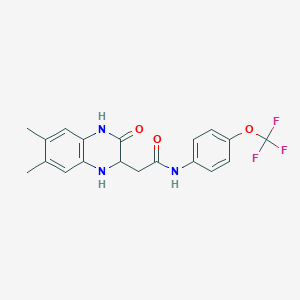

2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F3N3O3/c1-10-7-14-15(8-11(10)2)25-18(27)16(24-14)9-17(26)23-12-3-5-13(6-4-12)28-19(20,21)22/h3-8,16,24H,9H2,1-2H3,(H,23,26)(H,25,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLDWADXZEFHTOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)NC(=O)C(N2)CC(=O)NC3=CC=C(C=C3)OC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F3N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide is a synthetic organic molecule known for its potential biological activities. It belongs to the class of quinoxaline derivatives and has been studied for its effects on various biochemical pathways, particularly in the context of cancer research and gene expression regulation.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 373.38 g/mol. The structure includes a tetrahydroquinoxaline moiety that is substituted with a trifluoromethoxy group and an acetamide functional group. This unique structure contributes to its biological activity.

The primary mechanism of action for this compound involves its interaction with the Nonsense-Mediated mRNA Decay (NMD) pathway. By inhibiting this pathway, the compound can stabilize mRNA transcripts that contain premature termination codons (PTCs). This stabilization leads to increased expression of certain proteins, such as p53, which plays a crucial role in tumor suppression.

Key Mechanisms:

- Inhibition of NMD Pathway : The compound inhibits the SMG7-UPF1 interaction, disrupting the formation of the decay complex responsible for mRNA degradation.

- Stabilization of PTC Mutated mRNA : By preventing degradation, it enhances the stability and translation of mutated p53 mRNA in specific cellular contexts.

Cytotoxicity

In vitro studies have demonstrated that this compound exhibits cytotoxic properties against various cancer cell lines. For example:

- IC50 Values : The compound showed an IC50 value in the low micromolar range against Jurkat T cells, indicating potent cytotoxicity compared to other known compounds.

Influence on Cellular Functions

The biological activity extends beyond cytotoxicity:

- Gene Expression Modulation : It has been shown to influence gene expression profiles by stabilizing mRNAs that would otherwise be degraded.

- Impact on Cell Signaling : The compound may alter cell signaling pathways involved in apoptosis and proliferation.

Research Findings and Case Studies

Recent studies have focused on evaluating the efficacy of this compound in various experimental models:

| Study | Model | Findings |

|---|---|---|

| Study 1 | Jurkat T Cells | Demonstrated significant apoptosis induction with IC50 = 8.10 μM. |

| Study 2 | Breast Cancer Cell Lines | Showed enhanced p53 expression and reduced cell viability upon treatment. |

| Study 3 | Hepatocellular Carcinoma Models | Indicated potential for use as a therapeutic agent due to its ability to stabilize tumor suppressor mRNAs. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.